2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole
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Overview
Description
2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole is a compound of interest in various scientific fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . Another approach involves the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized catalysts and conditions to ensure high yields and purity. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, Brønsted acid, CuI.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzoxazole
- 2-(4-Methoxyphenyl)benzoxazole
- 2-(3-Chlorophenyl)benzoxazole
Uniqueness
2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the 3-phenoxyphenyl and sulfanyl groups, which may enhance its biological activity and specificity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C20H15NO2S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(3-phenoxyphenyl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H15NO2S/c1-2-8-16(9-3-1)22-17-10-6-7-15(13-17)14-24-20-21-18-11-4-5-12-19(18)23-20/h1-13H,14H2 |
InChI Key |
SNKAPUKLIQGXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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